
3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride is a complex organic compound with a unique structure that includes a benzofuran ring, a phenyl group, and a diethylaminomethyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride typically involves multiple steps, starting from readily available precursors. One common route involves the formation of the benzofuran ring through a cyclization reaction, followed by the introduction of the chloro and diethylaminomethyl groups via substitution reactions. The final step usually involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups, such as alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in studies involving enzyme interactions and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-((Diethylamino)methyl)aniline hydrochloride
- 3-Chloro-4-(3,5-dimethyl-1-piperidinyl)aniline
- 4-(Tetrahydro-2H-pyran-2-ylmethoxy)aniline hydrochloride
Uniqueness
3-Chloro-4-(diethylaminomethyl)-2-phenyl-5-benzofuranol hydrochloride is unique due to its specific combination of functional groups and its benzofuran ring structure. This uniqueness allows it to exhibit distinct chemical and biological properties compared to other similar compounds, making it valuable for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
69405-62-5 |
|---|---|
Molekularformel |
C19H21Cl2NO2 |
Molekulargewicht |
366.3 g/mol |
IUPAC-Name |
(3-chloro-5-hydroxy-2-phenyl-1-benzofuran-4-yl)methyl-diethylazanium;chloride |
InChI |
InChI=1S/C19H20ClNO2.ClH/c1-3-21(4-2)12-14-15(22)10-11-16-17(14)18(20)19(23-16)13-8-6-5-7-9-13;/h5-11,22H,3-4,12H2,1-2H3;1H |
InChI-Schlüssel |
LNHMJAVIIQEOSE-UHFFFAOYSA-N |
Kanonische SMILES |
CC[NH+](CC)CC1=C(C=CC2=C1C(=C(O2)C3=CC=CC=C3)Cl)O.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


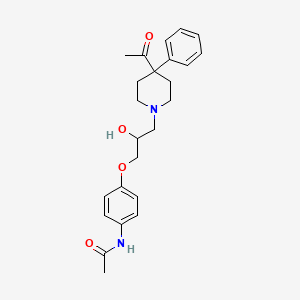
![[2-(2-Chloroethoxy)ethoxy]bis(2-methylpropyl)benzene](/img/structure/B13770254.png)

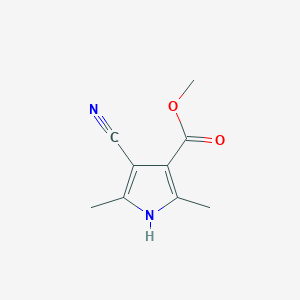
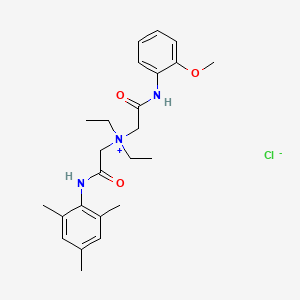
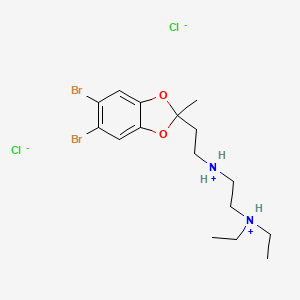
![7-(1-Carboxyethyl)-2-methyl-4-oxo-4,7-dihydrothieno[2,3-B]pyridine-5-carboxylic acid](/img/structure/B13770287.png)
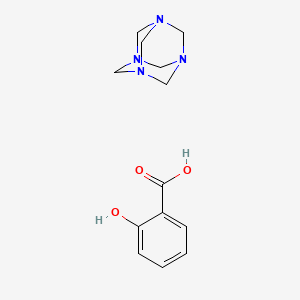

![2-[4-[(4-Amino-5-methoxy-2-methylphenyl)azo]phenoxy]ethanol](/img/structure/B13770297.png)
![N-(Isopropyl)-1-[[4-(phenylazo)phenyl]azo]naphthalen-2-amine](/img/structure/B13770302.png)
![(R)-[(2S)-1-methylaziridin-2-yl]-phenylmethanol](/img/structure/B13770305.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-5-phenyl-N-[(E)-1-phenylethylideneamino]triazole-4-carboxamide](/img/structure/B13770317.png)
![2-Propenoic acid, 2-[[[(3-isocyanatomethylphenyl)amino]carbonyl]oxy]ethyl ester](/img/structure/B13770327.png)
